1H-Pyrazole, 1-(2,5-dichloro-4-sulfophenyl)-5-oxo-3-methyl-4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-, sodium salt
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Overview
Description
1H-Pyrazole, 1-(2,5-dichloro-4-sulfophenyl)-5-oxo-3-methyl-4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-, sodium salt is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including pyrazole, sulfonyl, azo, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-(2,5-dichloro-4-sulfophenyl)-5-oxo-3-methyl-4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-, sodium salt involves multiple steps. The starting materials typically include 2,5-dichloroaniline, sulfonyl chloride, and pyrazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Step 1: Nitration of 2,5-dichloroaniline to form 2,5-dichloro-4-nitroaniline.
Step 2: Reduction of the nitro group to form 2,5-dichloro-4-aminophenylsulfonyl chloride.
Step 3: Coupling with pyrazole derivatives to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-(2,5-dichloro-4-sulfophenyl)-5-oxo-3-methyl-4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and azo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-Pyrazole, 1-(2,5-dichloro-4-sulfophenyl)-5-oxo-3-methyl-4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-(2,5-dichloro-4-sulfophenyl)-5-oxo-3-methyl-4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Signaling Pathways: Interfering with cellular signaling pathways, leading to changes in cell behavior.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 3-Methyl-3-pyrazolin-5-one
Uniqueness
1H-Pyrazole, 1-(2,5-dichloro-4-sulfophenyl)-5-oxo-3-methyl-4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-, sodium salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl and sulfonyl groups contribute to its reactivity, while the azo group provides potential for use in dye chemistry.
Properties
CAS No. |
71873-38-6 |
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Molecular Formula |
C25H22Cl2N5NaO6S2 |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-[4-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C25H23Cl2N5O6S2.Na/c1-4-31(18-8-6-5-7-9-18)39(34,35)22-12-17(11-10-15(22)2)28-29-24-16(3)30-32(25(24)33)21-13-20(27)23(14-19(21)26)40(36,37)38;/h5-14,24H,4H2,1-3H3,(H,36,37,38);/q;+1/p-1 |
InChI Key |
PYNAHQINXLPSMA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)C.[Na+] |
Origin of Product |
United States |
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